molecular formula C16H19NO2 B12148517 7,7-dimethyl-2-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide

7,7-dimethyl-2-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B12148517
M. Wt: 257.33 g/mol
InChI Key: LPLQAKRBLKWTOW-UHFFFAOYSA-N
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Description

7,7-dimethyl-2-oxo-N-phenylbicyclo[221]heptane-1-carboxamide is a bicyclic compound with a unique structure that includes a bicyclo[221]heptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-2-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Diels-Alder reactions, followed by purification steps such as recrystallization or chromatography to isolate the desired product. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-2-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

7,7-dimethyl-2-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,7-dimethyl-2-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    7,7-dimethyl-2-methylene-bicyclo[2.2.1]heptane: Another bicyclic compound with a similar core structure but different functional groups.

    7-oxabicyclo[2.2.1]heptane: A related compound with an oxygen atom in the bicyclic ring.

Uniqueness

7,7-dimethyl-2-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide is unique due to its specific functional groups and the presence of a phenyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

7,7-dimethyl-2-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide

InChI

InChI=1S/C16H19NO2/c1-15(2)11-8-9-16(15,13(18)10-11)14(19)17-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,17,19)

InChI Key

LPLQAKRBLKWTOW-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)C2)C(=O)NC3=CC=CC=C3)C

Origin of Product

United States

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